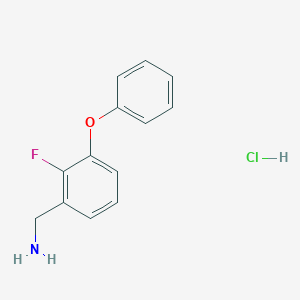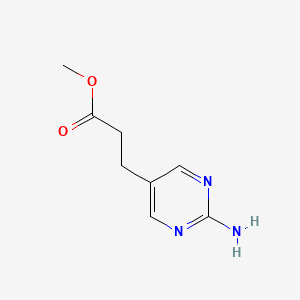![molecular formula C11H21N3O B11732918 [(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11732918.png)
[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine is a chemical compound that features a pyrazole ring substituted with a methyl group and a propylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propylamine Chain: The propylamine chain is attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 3-chloropropan-2-ol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
[(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals.
Materials Science: Use in the synthesis of novel materials with unique properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine
- [(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)ethyl]amine
- [(1-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)butyl]amine
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C11H21N3O |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
N-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C11H21N3O/c1-10(2)15-6-4-5-12-7-11-8-13-14(3)9-11/h8-10,12H,4-7H2,1-3H3 |
Clave InChI |
GPNCSAXQXZGTNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCCNCC1=CN(N=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732838.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11732847.png)

![N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732854.png)
![1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11732861.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732866.png)

![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B11732900.png)

![1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B11732905.png)
![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11732911.png)
![(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B11732926.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11732932.png)

